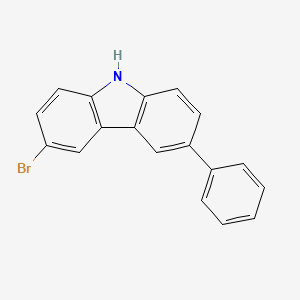

3-bromo-6-phenyl-9H-carbazole

Description

Strategic Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Research

Carbazole derivatives are pivotal in contemporary chemical research due to their unique electronic and photophysical properties. nih.govmdpi.com These compounds are characterized by their rigid and planar π-conjugated system, which facilitates efficient charge transport and luminescence. nih.gov This makes them ideal candidates for a range of applications, including as building blocks for organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. mdpi.comnih.govresearchgate.net

The inherent characteristics of the carbazole moiety, such as high thermal and chemical stability, good hole-transporting properties, and a high photoluminescence quantum yield, underscore its strategic importance. mdpi.comresearchgate.net Researchers have successfully utilized these properties to create a new generation of organic electronic materials. researchgate.net The ability to fine-tune the electronic structure of carbazole through functionalization allows for the development of materials with specific and enhanced functionalities. mdpi.comresearchgate.net

Rationale for Functionalization of the Carbazole Core

The functionalization of the carbazole core is a key strategy to modulate its intrinsic properties and unlock its full potential. nih.govchim.it The carbazole molecule offers multiple sites for substitution, including the nitrogen atom (N-9 position) and various positions on the aromatic rings (C-1, C-2, C-3, C-6, C-7, and C-8). nih.govresearchgate.net This versatility allows for precise control over the resulting molecule's electronic, optical, and physical characteristics. researchgate.netbohrium.com

By introducing different functional groups, researchers can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the bandgap and influencing the color of emission in OLEDs. researchgate.netbohrium.com Functionalization can also enhance solubility, improve film-forming properties, and promote specific intermolecular interactions, which are crucial for the performance of organic electronic devices. nih.govmdpi.com The introduction of substituents can also block reactive sites, such as the 3 and 6 positions, to prevent the formation of undesirable excimers or oligomers. chemicalbook.com

Overview of Research Trajectories for Halogenated and Aryl-Substituted Carbazoles

The introduction of halogen atoms and aryl groups onto the carbazole framework represents a significant and active area of research. Halogenation, particularly bromination, is a common and effective method for creating versatile intermediates for further chemical transformations. mdpi.comchemicalbook.com Halogenated carbazoles serve as key building blocks in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the synthesis of more complex and functionalized derivatives. mdpi.comrsc.org The presence of halogens can also influence the photophysical properties through the heavy-atom effect, although this is not always straightforward in radical emissions. nih.govrsc.org

Aryl-substituted carbazoles are of particular interest for their extended π-conjugation, which can lead to red-shifted absorption and emission spectra, as well as improved charge-transport properties. rsc.orgresearchgate.net The introduction of aryl groups can be achieved through various palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.govacs.org Research in this area focuses on developing efficient and regioselective synthetic methods to access a wide range of aryl-substituted carbazoles with tailored properties for specific applications in organic electronics and materials science. oregonstate.edursc.org The combination of halogenation and arylation provides a powerful toolkit for the design and synthesis of advanced carbazole-based materials.

The Compound in Focus: 3-bromo-6-phenyl-9H-carbazole

The specific compound, this compound, embodies the strategic functionalization of the carbazole core. It features a bromine atom at the 3-position and a phenyl group at the 6-position, creating an unsymmetrical and highly functionalized molecule.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common strategy begins with the bromination of carbazole to introduce the bromine atom at the 3-position. chemicalbook.com This is often achieved using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). mdpi.comchemicalbook.com

Following the formation of 3-bromo-9H-carbazole, the phenyl group can be introduced at the 6-position. However, a more common route involves the arylation of a di-halogenated carbazole. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to couple a phenylboronic acid with a dibrominated carbazole. The synthesis of the related 3-bromo-9-phenylcarbazole (B73726) can be achieved by reacting 3-bromo-9H-carbazole with bromobenzene (B47551) in the presence of a copper catalyst. chemicalbook.com

Interactive Data Table: Properties of 3-bromo-9-phenyl-9H-carbazole

| Property | Value | Source |

| Molecular Formula | C18H12BrN | nih.gov |

| Molecular Weight | 322.2 g/mol | nih.gov |

| Monoisotopic Mass | 321.01531 Da | nih.gov |

| Appearance | White to off-white solid | chemicalbook.com |

| Melting Point | 200-201 °C (for 3-bromo-9H-carbazole) | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12BrN |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

3-bromo-6-phenyl-9H-carbazole |

InChI |

InChI=1S/C18H12BrN/c19-14-7-9-18-16(11-14)15-10-13(6-8-17(15)20-18)12-4-2-1-3-5-12/h1-11,20H |

InChI Key |

BEWZJUHGBZQONA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Phenyl 9h Carbazole

Precursor Synthesis and Halogenation Strategies

The efficient synthesis of 3-bromo-6-phenyl-9H-carbazole relies heavily on the successful preparation of appropriately substituted carbazole (B46965) precursors. These initial steps involve the regioselective introduction of a bromine atom and the arylation of the nitrogen atom, which are critical for building the final molecular architecture.

Regioselective Bromination of 9H-Carbazole

The introduction of a bromine atom at a specific position on the carbazole ring is a key initial step. The C-3 and C-6 positions of the 9H-carbazole nucleus are electronically activated and thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, offering a mild and effective method for monobromination.

The reaction of 9H-carbazole with one equivalent of NBS in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), at room temperature typically yields 3-bromo-9H-carbazole with high selectivity and in excellent yields, often around 95%. echemi.com The regioselectivity is dictated by the electronic properties of the carbazole ring system. Further bromination to yield 3,6-dibromo-9H-carbazole can be achieved by using additional equivalents of NBS.

Table 1: Conditions for Regioselective Bromination of 9H-Carbazole

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | THF | Room Temp. | 3-bromo-9H-carbazole | 95% | echemi.com |

This table is interactive and based on data from cited research.

N-Arylation Approaches for 9-Phenyl-9H-carbazole

Another crucial precursor is 9-phenyl-9H-carbazole, formed by creating a carbon-nitrogen bond between the carbazole nitrogen and a phenyl group. This transformation is typically accomplished through transition-metal-catalyzed cross-coupling reactions, with Ullmann coupling and palladium-catalyzed methods being the most prominent.

The Ullmann condensation is a classic method for N-arylation that utilizes a copper catalyst. This reaction involves coupling 9H-carbazole with an aryl halide, such as 1,4-dibromobenzene (B42075) or other brominated phenyl compounds, in the presence of a copper source and a base. nih.gov Traditional Ullmann conditions often require high temperatures.

Modern variations of the Ullmann-type reaction employ various copper catalysts, including copper(I) oxide (Cu₂O) and copper(I) iodide (CuI), often in combination with specific ligands to facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.net For instance, a Cu₂O-catalyzed C-N cross-coupling of carbazole with aryl chlorides has been developed using N,N′-bis(thiophene-2-ylmethyl)oxalamide as a ligand and cesium carbonate (Cs₂CO₃) as the base in a DMSO/MeCN solvent system at 140 °C. researchgate.net Another approach uses a CuI-based catalytic system with a prolinamide ligand in water, offering an air- and moisture-tolerant method. organic-chemistry.org

Table 2: Selected Ullmann-Type Methodologies for N-Arylation of Carbazole

| Copper Source | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| CuSO₄·5H₂O | None | K₂CO₃ | None (neat) | 250°C | nih.gov |

| Cu₂O | N,N′-bis(thiophene-2-ylmethyl)oxalamide | Cs₂CO₃ | DMSO/MeCN | 140°C | researchgate.net |

This interactive table summarizes various reported Ullmann-type reaction conditions.

Palladium-catalyzed C-N bond formation, often referred to as the Buchwald-Hartwig amination, represents a powerful and versatile alternative for the N-arylation of carbazoles. These methods generally offer higher efficiency and broader substrate scope under milder conditions compared to traditional Ullmann couplings.

A typical catalytic system involves a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like Xantphos. The reaction couples carbazole or its derivatives with aryl halides or triflates in the presence of a base. beilstein-journals.org For example, N-arylated carbazoles can be synthesized by the reaction of anilines with cyclic iodonium (B1229267) salts using 5 mol % of Pd(OAc)₂ as a catalyst, 10 mol % Xantphos as a ligand, and cesium carbonate as the base in p-xylene (B151628) at 125 °C. beilstein-journals.org This approach allows for the efficient construction of the N-phenyl-9H-carbazole core. One-pot procedures that combine N-arylation with subsequent oxidative biaryl coupling to form the carbazole ring system from simpler precursors have also been developed. acs.orgacs.orgnih.govrsc.org

Table 3: Palladium-Catalyzed Systems for N-Arylation

| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | p-xylene | 125°C | beilstein-journals.org |

This table presents examples of palladium-based catalytic systems for carbazole N-arylation.

Direct Synthetic Routes to this compound

With the key precursors in hand, direct synthetic routes to the final product involve combining these building blocks through further cross-coupling reactions. These methods focus on creating the C-C bond to attach the phenyl group at the C-6 position.

Coupling Reactions on Carbazole Precursors

The final construction of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Hirao reaction. A common strategy involves starting with a di-halogenated carbazole precursor, such as 3,6-dibromo-9H-carbazole. This intermediate can be synthesized by the controlled dibromination of 9H-carbazole using two equivalents of NBS.

From 3,6-dibromo-9H-carbazole, a selective (monosubstitution) Suzuki coupling can be performed with phenylboronic acid to introduce a phenyl group at one of the bromine-bearing positions (e.g., C-6), yielding this compound. The N-H can then be arylated in a subsequent step if a different group is desired at the N-9 position.

Alternatively, one can start with 3-bromo-9-phenyl-9H-carbazole, a precursor synthesized via the methods described above. researchgate.net A subsequent palladium-catalyzed C-C coupling reaction, such as a Suzuki reaction with phenylboronic acid or a Hirao reaction with a suitable phosphorus compound, can then be performed on the C-6 position (which would first need to be halogenated) to yield the final product. The Hirao reaction, for instance, has been successfully applied to 3-bromo-9-phenyl-9H-carbazole to introduce phosphorus-containing functional groups. researchgate.net This demonstrates the utility of the 3-bromo position as a handle for further functionalization via cross-coupling.

Sequential Functionalization Strategies

The synthesis of this compound is effectively achieved through sequential functionalization, a strategy that involves the stepwise introduction of the bromo and phenyl groups onto the carbazole framework. This approach allows for greater control over the final structure compared to a one-pot synthesis.

A common and logical route begins with the di-bromination of the carbazole core. Carbazole can be treated with a brominating agent, such as N-bromosuccinimide (NBS), in a solvent like dichloromethane (B109758) or dimethylformamide (DMF) to yield 3,6-dibromo-9H-carbazole. researchgate.net This di-halogenated intermediate is a crucial precursor for the subsequent selective introduction of the phenyl group. nih.gov

The key challenge in this sequence is the selective mono-arylation of the 3,6-dibromo-9H-carbazole. Achieving this requires a cross-coupling reaction, typically a Suzuki-Miyaura coupling, where only one of the two bromine atoms is substituted with a phenyl group from phenylboronic acid. This selectivity is non-trivial, as both the C3 and C6 positions are electronically similar. Control is achieved by carefully tuning reaction conditions, including the catalyst, ligands, base, and solvent, to favor a single substitution, thereby preventing the formation of the di-phenylated product. bohrium.com This strategic, step-by-step approach is fundamental to producing asymmetrically substituted carbazoles like this compound.

Optimization of Reaction Conditions and Catalytic Systems

The success of synthesizing this compound, particularly via sequential functionalization, is highly dependent on the fine-tuning of reaction conditions and the selection of an appropriate catalytic system. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, and its efficiency is governed by several interdependent factors.

Role of Transition Metal Catalysts (e.g., Pd, Cu)

Palladium (Pd) is the quintessential transition metal catalyst for the Suzuki-Miyaura cross-coupling reaction, which is the primary method for forming the crucial carbon-carbon bond between the carbazole core and the phenyl ring. nih.gov The catalytic cycle involves three main steps:

Oxidative Addition : The active Pd(0) species reacts with the 3,6-dibromocarbazole (B31536), inserting itself into one of the carbon-bromine bonds to form a Pd(II) complex.

Transmetalation : The phenyl group is transferred from the phenylboronic acid (which is activated by a base) to the palladium complex, displacing the bromide ion. nih.gov

Reductive Elimination : The two organic fragments (the carbazole and the phenyl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst. nih.gov

While palladium is dominant, copper (Cu) catalysts are also relevant in carbazole chemistry, though more commonly for C-N cross-coupling (N-arylation). mdpi.com However, some catalytic systems utilize a combination of palladium and copper (Pd-Cu), which can enhance catalytic activity in certain Suzuki and Heck reactions. rsc.org

Ligand Design in Catalysis

The choice of ligand associated with the palladium catalyst is arguably the most critical factor in controlling the reactivity and selectivity of the cross-coupling reaction. sigmaaldrich.com Ligands stabilize the metal center and modulate its electronic and steric properties, which directly influences the efficiency of the catalytic cycle. sigmaaldrich.com Two major classes of ligands are prominent in this context: phosphine ligands and N-heterocyclic carbenes (NHCs).

Phosphine Ligands : This is the most diverse and widely used class of ligands for cross-coupling. sigmaaldrich.com Their properties are highly tunable.

Steric Bulk : Bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or the dialkylbiaryl phosphines developed by Buchwald (e.g., XPhos), create a sterically hindered environment around the palladium atom. nih.gov This promotes reductive elimination and can be crucial for achieving selective mono-arylation on a di-halogenated substrate by influencing which C-Br bond is more accessible for oxidative addition. bohrium.comchemrxiv.org

Electron-Donating Ability : Electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-limiting step in the catalytic cycle. nih.gov Carbazole-derived phosphine ligands have been specifically developed for challenging arylation processes. semanticscholar.orgamanote.com

N-Heterocyclic Carbene (NHC) Ligands : NHCs have emerged as powerful alternatives to phosphines. They are strong sigma-donating ligands that form very stable bonds with the metal center. orgchemres.orgtcichemicals.com

Stability : The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, leading to highly robust and efficient catalysts that can achieve high turnover numbers. sigmaaldrich.com

Activity : Their strong electron-donating nature makes them highly effective in activating aryl chlorides and other less reactive substrates. sigmaaldrich.com Carbazole-based NHC ligands have been synthesized and found to be effective in Pd-catalyzed coupling reactions. nih.gov

The careful selection of a ligand with the right balance of steric and electronic properties is essential to achieve the desired chemoselectivity, preventing the formation of the di-phenylated byproduct in the synthesis of this compound. chemrxiv.orgorganic-chemistry.org

Solvent Effects and Reaction Parameter Tuning

The optimization of reaction parameters such as solvent, base, and temperature is crucial for maximizing the yield and purity of the final product.

Solvent Effects : The choice of solvent can significantly influence catalyst solubility, stability, and reactivity. Aprotic polar solvents are commonly employed in Suzuki-Miyaura reactions. Studies have shown that solvents like dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often effective. researchgate.netrsc.org In some optimization studies, dioxane provided the best yields compared to THF or acetonitrile (B52724) (MeCN). researchgate.net The addition of water is common, as it is often necessary to dissolve the inorganic base. nih.gov

Base Effects : A base is required to activate the boronic acid for the transmetalation step. The choice and strength of the base can have a profound impact on the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). researchgate.netnih.gov The selection of the base is often paired with the solvent system to achieve optimal results. For instance, potassium carbonate (K₂CO₃) in an ethanol/water mixture has been used, while cesium carbonate (Cs₂CO₃) in a dioxane/ethanol/water mixture under microwave irradiation has also proven effective for substitutions on carbazole rings. researchgate.net

The interplay between these parameters is complex, and the optimal conditions are often determined empirically through screening. Below are tables summarizing typical findings from optimization studies for Suzuki-Miyaura reactions on related bromo-heterocyclic substrates.

Table 1: Effect of Catalyst and Base on Suzuki-Miyaura Coupling Yield Data derived from optimization studies on similar substrates.

| Entry | Palladium Catalyst | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Low/Trace |

| 2 | PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane/H₂O | 55 |

| 3 | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 45 |

| 4 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Dioxane | 50 |

| 5 | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 59 |

This table is for illustrative purposes and synthesizes general findings from sources like researchgate.netnih.gov.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield Data derived from optimization studies on similar substrates.

| Entry | Catalyst System | Solvent | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ / K₃PO₄ | Acetonitrile (MeCN) | 30 |

| 2 | PdCl₂(PPh₃)₂ / K₃PO₄ | Toluene | No Product |

| 3 | PdCl₂(PPh₃)₂ / K₃PO₄ | Tetrahydrofuran (THF) | 55 |

| 4 | PdCl₂(PPh₃)₂ / K₃PO₄ | Dioxane | 59 |

| 5 | CataCXium A Palladacycle / K₃PO₄ | 2-MeTHF | 95 |

This table is for illustrative purposes and synthesizes general findings from sources like researchgate.netrsc.org.

Through systematic tuning of the catalyst, ligand, solvent, and base, the selective mono-arylation of 3,6-dibromo-9H-carbazole can be optimized to efficiently produce this compound.

Advanced Chemical Transformations and Derivatization Strategies Utilizing 3 Bromo 6 Phenyl 9h Carbazole

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 3-position of the carbazole (B46965) ring is a key handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org This reaction is particularly effective for introducing additional aryl or heteroaryl moieties onto the 3-bromo-6-phenyl-9H-carbazole scaffold. The selection of palladium catalysts, ligands, and bases is crucial for achieving high yields and preventing side reactions, especially when dealing with substrates that have free N-H groups. nih.gov While specific examples for this compound are not abundant in the provided search results, the general applicability of this reaction to bromo-substituted N-heterocycles is well-established. researchgate.netrsc.org The reaction typically proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromo-indazole | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | Good to Excellent | researchgate.net |

| ortho-bromoanilines | Various boronic esters | Pd(dppf)Cl₂ | K₂CO₃ | dioxane/H₂O | 90 | Variable | nih.gov |

| 3-chloroindazole | Phenylboronic acid | SPhos/XPhos-based | K₃PO₄ | dioxane/H₂O | 60-100 | High | nih.gov |

(Note: This table represents typical conditions for similar substrates, illustrating the general parameters for Suzuki-Miyaura reactions.)

The Sonogashira coupling reaction is an efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.orgrsc.org This reaction has been successfully applied to 3-bromo-9-phenyl-9H-carbazole to introduce alkynyl substituents. For instance, the coupling with phenylacetylene (B144264) provides a route to 3-(phenylethynyl)-9-phenyl-9H-carbazole. nih.gov These alkynylated carbazoles are of interest for their potential applications in organic electronics due to their extended π-conjugation.

A specific example of a Sonogashira coupling involving a derivative of the target compound is the reaction of 3-bromo-9-phenyl-9H-carbazole with phenylacetylene. nih.gov The reaction was carried out using a palladium catalyst, Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, CuI, affording the desired alkynylated product. nih.gov

Table 2: Sonogashira Coupling of 3-bromo-9-phenyl-9H-carbazole

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Yield (%) | Reference |

|---|

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction offers a pathway to introduce vinyl groups at the 3-position of the carbazole core. The efficiency and stereoselectivity of the Heck reaction are influenced by the choice of catalyst, base, and reaction conditions. nih.gov

The Stille reaction utilizes organotin compounds to couple with organic halides, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.org Although organotin compounds are toxic, the Stille coupling remains a valuable tool in organic synthesis for creating complex molecules. wikipedia.orgorganic-chemistry.org For instance, the Stille coupling of 9-bromoanthracene (B49045) with 1-(tributylstannyl)indene has been used to synthesize sterically hindered systems, showcasing the reaction's utility in constructing crowded molecular architectures. nih.gov Similar strategies can be envisioned for this compound to introduce diverse organic fragments.

The Hirao reaction is a palladium-catalyzed cross-coupling of aryl halides with P(O)H compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides, to form a new carbon-phosphorus bond. scispace.com This reaction has been specifically applied to 3-bromo-9-phenyl-9H-carbazole to synthesize novel phosphinoylated and phosphonoylated derivatives. researchgate.netresearchgate.net These phosphorus-containing carbazoles are of interest for their potential biological activities. The reaction can be efficiently promoted by microwave irradiation, often leading to higher yields and shorter reaction times. scispace.comresearchgate.net

In a study, 3-bromo-9-phenyl-9H-carbazole was coupled with various dialkyl phosphites and diarylphosphine oxides using a palladium acetate (B1210297) catalyst under microwave-assisted conditions. researchgate.netresearchgate.net

Table 3: Hirao Reaction of 3-bromo-9-phenyl-9H-carbazole

| Aryl Halide | P(O)H Compound | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-bromo-9-phenyl-9H-carbazole | Dialkyl phosphites | Pd(OAc)₂ | Microwave-assisted | Phosphonoylated carbazole | researchgate.netresearchgate.net |

Functionalization of the Phenyl Substituent

While cross-coupling reactions at the bromine position are prevalent, the phenyl group at the 6-position also offers opportunities for functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be employed to introduce substituents onto the phenyl ring. The directing effects of the carbazole nucleus and the existing substitution pattern would influence the regioselectivity of such reactions. However, specific literature examples detailing the functionalization of the phenyl substituent of this compound were not prominently featured in the provided search results. It is conceivable that functionalization could also be achieved by starting with a pre-functionalized phenylboronic acid in a Suzuki-Miyaura coupling with a 3,6-dibromocarbazole (B31536) derivative.

C-H Activation and Direct Functionalization Approaches

Direct C-H activation is an increasingly important strategy in organic synthesis, offering a more atom-economical and efficient way to form new bonds by avoiding the pre-functionalization of substrates. nih.govethernet.edu.et This approach could potentially be applied to this compound to introduce functional groups at various positions on the carbazole core or the phenyl substituent. Transition metal catalysts, particularly palladium, rhodium, and ruthenium, are often employed to facilitate the cleavage of C-H bonds and subsequent coupling with a reaction partner. rsc.org While the search results mention the use of C-H activation for the synthesis of functionalized carbazoles in a general sense jst.go.jp, specific examples of direct C-H functionalization on the this compound scaffold are not detailed. The development of selective C-H activation protocols for this substrate would open up new avenues for creating novel derivatives.

Polymerization and Oligomerization Strategies Utilizing this compound

The unique electronic properties and reactive bromine handle of this compound make it a valuable building block for the synthesis of functional polymers and oligomers. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Synthesis of Carbazole-Based Conjugated Polymers

The synthesis of conjugated polymers incorporating the this compound unit predominantly relies on metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as an excellent leaving group for these transformations, enabling the formation of new carbon-carbon bonds and the extension of the polymer backbone.

One of the most widely employed methods is the Suzuki coupling reaction. nih.govfrontiersin.org This reaction involves the palladium-catalyzed cross-coupling of the bromo-carbazole monomer with a comonomer bearing two boronic acid or boronic ester groups. This approach allows for the creation of alternating copolymers with precisely controlled structures and properties. For instance, a new type of carbazole-based blue-emitting dendritic conjugated polymer was successfully synthesized using the Suzuki coupling reaction. nih.gov The versatility of the Suzuki reaction permits the incorporation of a wide variety of comonomers, such as fluorene, thiophene (B33073), or benzothiadiazole derivatives, to tune the electronic and optical properties of the resulting polymer. nycu.edu.tw

Another significant method is the Sonogashira coupling reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl halide. frontiersin.org In this context, this compound can be reacted with a di-alkyne comonomer to yield polymers containing alternating carbazole and alkyne units. This method is particularly useful for creating rigid polymer backbones with enhanced charge transport characteristics.

The table below summarizes typical conditions for the synthesis of carbazole-based conjugated polymers using these methods.

Table 1: Reaction Conditions for Polymerization of Carbazole Derivatives

| Parameter | Suzuki Coupling | Sonogashira Coupling |

|---|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Phosphine-based (e.g., PPh₃) |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or Organic (e.g., Tetrabutylammonium bromide) nih.gov | Organic amine (e.g., Triethylamine, Diisopropylamine) |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (B95107) (THF), often with water | Toluene, THF, Dimethylformamide (DMF) |

| Comonomer | Aryl-diboronic acid or Aryl-diboronic ester | Di-alkyne functionalized monomer |

Electrochemical Polymerization Methods

Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto a conductive substrate, such as indium tin oxide (ITO) glass. This method is advantageous as it allows for precise control over the film thickness and morphology by adjusting the electrochemical parameters.

The process involves the oxidative coupling of monomer units. rsc.org When a potential is applied to an electrode immersed in a solution containing this compound and a supporting electrolyte, the carbazole monomer is oxidized to a radical cation. These reactive species then couple with each other, typically at the unsubstituted positions of the carbazole ring (such as the 2, 7, or N-positions) and potentially involving the phenyl substituent, to form dimers, oligomers, and ultimately a high molecular weight polymer film that deposits onto the electrode surface. rsc.org

The presence of the bromo-substituent can influence the oxidation potential of the monomer. Electron-withdrawing groups like bromine can increase the oxidation potential compared to unsubstituted carbazole derivatives. mdpi.com The resulting polymer films, often referred to as polycarbazoles, are typically electroactive and exhibit electrochromism—a reversible change in color upon electrochemical oxidation and reduction. rsc.orgmdpi.com For example, electro-generated polycarbazole films can switch from a transparent or pale yellow neutral state to colored states (e.g., green, blue) upon oxidation. rsc.org

Table 2: Parameters for Electrochemical Polymerization of Carbazole Monomers

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Working Electrode | Indium Tin Oxide (ITO), Platinum, Glassy Carbon | Substrate for polymer film deposition |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂), Acetonitrile (B52724) (CH₃CN) | Dissolves monomer and electrolyte |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAP), Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) | Ensures conductivity of the solution |

| Monomer Concentration | 1-10 mM | Provides the building blocks for the polymer |

| Polymerization Technique | Cyclic Voltammetry (CV), Potentiostatic, Galvanostatic | Controls the potential or current to initiate and grow the polymer film |

Synthesis of Complex Molecular Architectures

Beyond linear polymers, this compound is a key component in the construction of more intricate, three-dimensional molecular structures like dendrimers and hyperbranched systems. These architectures offer unique properties stemming from their defined, globular shapes and high density of functional groups. nih.govresearchgate.net

Dendrimeric Structures Incorporating the Carbazole Core

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined structure. The carbazole unit can be incorporated as the central core, a branching unit, or a surface group. The this compound molecule is particularly suited for a convergent synthesis approach. koreascience.kr In this strategy, dendritic wedges, or "dendrons," are synthesized first and then attached to a multifunctional core in the final step.

For example, the bromine atom on this compound can be converted into other reactive groups or used directly in coupling reactions. A common strategy involves using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the final coupling step due to its high efficiency and orthogonality. nih.gov Another approach is the Sonogashira coupling, where the bromo-carbazole core can be coupled with dendrons featuring terminal alkyne groups. cmu.edu The rigid aryl-acetylene linkages that result from this coupling help to control the spatial arrangement of the carbazole units within the final dendrimer. cmu.edu The synthesis of poly(amido amine) (PAMAM) dendrimers, for instance, can incorporate a carbazole unit at the core, imparting fluorescence to the final structure. koreascience.kr

Table 3: Strategies for Synthesizing Carbazole-Containing Dendrimers

| Synthesis Strategy | Description | Role of this compound | Key Reactions |

|---|---|---|---|

| Convergent | Dendritic wedges (dendrons) are pre-synthesized and then attached to a central core. koreascience.kr | Serves as the central core molecule. | Click Chemistry (CuAAC), Sonogashira Coupling, Suzuki Coupling |

| Divergent | Dendrimer is grown outwards from a multifunctional core, generation by generation. | Can be the initial core from which branches are grown. | Amidation, Etherification, Michael Addition |

Star-Shaped Molecules and Hyperbranched Systems

Star-shaped molecules and hyperbranched polymers are related to dendrimers but are typically polydisperse and synthesized in a more straightforward one-pot reaction. albany.edu These three-dimensional macromolecules possess a high degree of branching, a large number of terminal functional groups, low viscosity, and high solubility. researchgate.netresearchgate.net

A common method to produce hyperbranched polymers is the polycondensation of an ABₓ-type monomer, where 'A' and 'B' are two different functional groups that can react with each other. To utilize this compound in this approach, it must first be functionalized to create an AB₂ monomer. For example, the phenyl group could be functionalized with two boronic ester groups, while the bromine atom serves as the 'A' functionality. The self-polycondensation of this monomer via a Suzuki coupling reaction would lead to a hyperbranched polyphenylene structure with carbazole units at the branching points. frontiersin.orgresearchgate.net

Alternatively, a "core-first" approach can be used to generate star-shaped molecules. In this method, a multifunctional initiator or core molecule (e.g., a molecule with three or four reactive sites) is used to initiate the growth of polymer arms. This compound could be modified to act as the monomer that adds to this growing structure, forming a star-shaped polymer where linear chains of carbazole units radiate from a central point.

Table 4: Approaches to Star-Shaped and Hyperbranched Carbazole Systems

| Architecture | Synthetic Approach | Description |

|---|---|---|

| Hyperbranched Polymer | AB₂ Monomer Polycondensation | A single monomer containing one 'A' group (e.g., -Br) and two 'B' groups (e.g., -B(OR)₂) undergoes self-polymerization. researchgate.net |

| Star-Shaped Molecule | Core-First Method | A central multifunctional initiator is used to simultaneously grow multiple polymer arms from a carbazole-based monomer. |

Theoretical and Computational Investigations of 3 Bromo 6 Phenyl 9h Carbazole and Its Derivatives

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its chemical and physical properties. Computational chemistry offers powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. For carbazole (B46965) derivatives, DFT calculations are instrumental in determining optimized geometries, electronic energies, and the distribution of electron density. While specific DFT studies on 3-bromo-6-phenyl-9H-carbazole are not extensively documented in the current literature, research on analogous compounds such as 3,6-dichlorocarbazole (B1220011) and 3,6-dibromocarbazole (B31536) provides a solid framework for understanding its behavior. These studies typically employ hybrid functionals like B3LYP, which have been shown to provide a good balance between accuracy and computational cost for carbazole systems.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that dictates the molecule's excitability and its potential use in optoelectronic devices.

In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature and position of the substituents. The introduction of a phenyl group at the 6-position is expected to extend the π-conjugation of the carbazole core, which generally leads to a decrease in the HOMO-LUMO gap. Conversely, the electron-withdrawing nature of the bromine atom at the 3-position can lower the energy of both the HOMO and LUMO levels. The interplay of these substituent effects determines the final energy gap. A smaller HOMO-LUMO gap is generally associated with increased reactivity and a red-shift in the absorption and emission spectra. Computational studies on similar donor-acceptor carbazole systems have shown that the HOMO-LUMO gap can be precisely tuned by modifying the substituents, allowing for the rational design of materials with desired optical properties.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines the electronic absorption and emission properties. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are not only used to predict electronic properties but also to simulate various types of spectra. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be correlated with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its vibrational and electronic transitions.

For instance, DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its IR and Raman spectra. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion. Similarly, NMR chemical shifts can be calculated and compared with experimental data to elucidate the chemical environment of each atom in the molecule.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the conjugated carbazole system. The calculated absorption spectra can then be compared with experimentally measured UV-Vis spectra to validate the computational model and to understand the nature of the electronic excitations.

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and biological properties. The presence of a bulky phenyl group at the 6-position of the carbazole ring in this compound introduces the possibility of different rotational isomers, or conformers. The dihedral angle between the plane of the carbazole ring and the phenyl ring is a key conformational parameter.

Computational conformational analysis, often performed using molecular mechanics or DFT, can be used to determine the most stable conformation of the molecule and the energy barriers for rotation around the single bond connecting the carbazole and phenyl rings. Steric hindrance between the hydrogen atoms on the phenyl ring and the carbazole core can influence the preferred dihedral angle. A non-planar conformation can affect the extent of π-conjugation between the two aromatic systems, which in turn influences the electronic and optical properties of the molecule. Understanding these steric effects is crucial for designing molecules with specific spatial arrangements and functionalities. For example, in the crystal structure of the related 2-nitro-3-phenyl-9H-carbazole, the dihedral angle between the carbazole and phenyl rings is significant, indicating that steric effects can lead to non-planar geometries. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. While specific computational studies on the reaction mechanisms of this compound are scarce, studies on related carbazole syntheses and reactions offer valuable insights.

For instance, the Hirao reaction of 3-bromo-9-phenyl-9H-carbazole has been reported, which suggests a pathway for further functionalization of the carbazole core. researchgate.net Computational modeling of such palladium-catalyzed cross-coupling reactions can elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Understanding these mechanisms at a molecular level is essential for optimizing reaction conditions and for designing more efficient synthetic routes to novel carbazole derivatives. Computational studies on the formation of carbazoles through various catalytic cyclization reactions have also been performed, providing fundamental knowledge applicable to the synthesis of this compound. nih.gov

Predictive Design of Novel Carbazole-Based Materials

The ultimate goal of many computational studies is to guide the design of new molecules with tailored properties. The insights gained from the theoretical investigations described above can be leveraged to predictively design novel carbazole-based materials for a wide range of applications. The versatility of the carbazole scaffold allows for its incorporation into various functional materials, including those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmaceutical intermediates. nbinno.com

By systematically modifying the substituents on the this compound framework in silico, it is possible to screen a large number of virtual compounds and predict their electronic and optical properties. For example, by introducing different electron-donating or electron-withdrawing groups at various positions on the carbazole or phenyl rings, the HOMO-LUMO gap, charge transport properties, and emission wavelengths can be fine-tuned. This computational pre-screening can significantly reduce the experimental effort required to discover new materials with enhanced performance. The structural versatility of carbazole derivatives, including the influence of substituents like bromine and phenyl groups, opens up vast possibilities in materials science. nbinno.com

Applications in Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) unit is a frequent component in materials designed for OLEDs, including host materials for phosphorescent emitters, thermally activated delayed fluorescence (TADF) emitters, and charge-transporting layers. mdpi.com This is attributed to the high triplet energy and good charge-carrier mobility associated with the carbazole framework. The presence of the phenyl group in 3-bromo-6-phenyl-9H-carbazole can further enhance thermal stability and influence the electronic properties of derivative molecules.

Carbazole derivatives are extensively used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which are necessary to facilitate efficient energy transfer to the phosphorescent guest emitters. mdpi.com While direct studies detailing the performance of this compound as a host material are not extensively documented in the provided research, its structural motifs are integral to the design of more complex and efficient host materials. The bromo- and phenyl-substituted carbazole core allows for further functionalization to create bipolar host materials with balanced electron and hole transport properties, which is crucial for high-performance PhOLEDs. rsc.orgnih.gov

Thermally activated delayed fluorescence (TADF) materials have emerged as a promising class of emitters for next-generation OLEDs, enabling internal quantum efficiencies of up to 100%. frontiersin.orgnih.gov The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy splitting (ΔEST). Carbazole derivatives are popular choices for the electron-donating component. frontiersin.orgnih.gov Although specific research on this compound as a TADF emitter or host is limited, its derivatives are explored in this context. The ability to functionalize the bromine position allows for the introduction of various acceptor groups to create donor-acceptor (D-A) structures with tunable TADF properties. daneshyari.com

The inherent hole-transporting nature of the carbazole moiety makes its derivatives excellent candidates for hole-transporting layers (HTLs) in OLEDs. mdpi.commdpi.comacs.orgmdpi.comresearchgate.net The introduction of a phenyl group can enhance the morphological stability of the material. While this compound itself is not commonly used as a standalone HTL material, it serves as a key building block for synthesizing more complex HTLs with improved performance. mdpi.comnbinno.com The bromine atom provides a reactive handle for Suzuki or Buchwald-Hartwig coupling reactions to build larger, more conjugated systems with tailored energy levels and charge-transport characteristics. mdpi.com

Effective exciton (B1674681) management within the emissive layer is critical for achieving high efficiency and long operational lifetimes in OLEDs. Host materials and charge transport layers play a crucial role in confining excitons to the emissive layer and preventing exciton quenching at the interfaces. The high triplet energy of carbazole-based materials helps in confining triplet excitons on the guest emitter in PhOLEDs. While there is no specific data on this compound for exciton management, the broader class of carbazole derivatives is known to be effective in this regard, contributing to enhanced device performance. dntb.gov.uadntb.gov.ua

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The favorable electronic and charge-transporting properties of carbazole derivatives also make them suitable for applications in organic solar cells. mdpi.comrsc.org The ability to functionalize the carbazole core allows for the tuning of energy levels to match other components in the photovoltaic device, facilitating efficient charge separation and transport.

While the direct application of this compound as a primary donor or acceptor material in OPVs is not well-documented in existing research, its role as a versatile intermediate suggests its potential in the synthesis of novel materials for this purpose. nbinno.com

In the realm of dye-sensitized solar cells (DSSCs), derivatives of this compound have been successfully employed as sensitizers. These sensitizers typically follow a Donor-π bridge-Acceptor (D-π-A) architecture, where the carbazole moiety acts as the electron donor. nbinno.comresearchgate.net

A study by Kumaran et al. details the synthesis and characterization of three organic dyes based on a 6-bromo-9-phenyl-9H-carbazole donor unit. nbinno.comresearchgate.net In these dyes, the bromo-phenyl-carbazole donor is connected to different acceptor groups—acrylic acid (BPA), 2-cyanoacrylic acid (BPCA), and (E)-N'-((6-bromo-9-phenyl-9H-carbazol-3-yl)methylene)-2-cyanoacetohydrazide (BPCH)—through a π-conjugated bridge. nbinno.comresearchgate.net

The non-planar structure of these dyes was found to effectively suppress dye aggregation on the TiO2 surface, which is beneficial for device performance. nbinno.comresearchgate.net The photovoltaic performance of these dyes was evaluated in DSSCs, and the key parameters are summarized in the table below.

| Dye | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

|---|---|---|---|---|

| BPA | 14.34 | 0.62 | 0.72 | 6.40 |

| BPCA | 16.21 | 0.64 | 0.72 | 7.46 |

| BPCH | 17.12 | 0.65 | 0.73 | 8.12 |

Among the three sensitizers, BPCH exhibited the highest power conversion efficiency (η) of 8.12%, with a short-circuit current density (Jsc) of 17.12 mA/cm², an open-circuit voltage (Voc) of 0.65 V, and a fill factor (FF) of 0.73. researcher.life This superior performance is attributed to the enhanced electron-accepting strength of the cyanoacetohydrazide group, which facilitates efficient charge separation and injection into the semiconductor's conduction band. nbinno.comresearchgate.net

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite solar cells are a rapidly advancing photovoltaic technology, with their efficiency largely dependent on the constituent layers, including the hole transport layer. The Hole Transport Material (HTM) plays a critical role in extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. mdpi.com

The industry standard HTM, spiro-OMeTAD, suffers from complex multi-step synthesis and high purification costs, hindering the commercialization of PSCs. acs.org This has spurred significant research into developing cost-effective alternatives. Carbazole-based compounds have been identified as highly promising substitutes due to their excellent hole-transporting properties, inherent chemical stability, and the ease with which their electronic and optical properties can be tuned through functionalization. acs.orgosti.gov

Research has demonstrated that carbazole-based HTMs can achieve PCEs comparable to, and sometimes exceeding, that of spiro-OMeTAD. For example, a low-cost, easily synthesized carbazole derivative achieved a high PCE of 17.8%, rivaling the 18.6% obtained with spiro-OMeTAD in a similar device architecture. nih.gov Another study on a donor-acceptor (D-A) type carbazole derivative reported an impressive PCE of 20.40%, highlighting the effectiveness of molecular engineering based on the carbazole core. rsc.org

Below is a table comparing the performance of various carbazole-based HTMs in perovskite solar cells.

| HTM Designation | Core Structure | VOC (V) | JSC (mA/cm²) | Fill Factor (FF) | PCE (%) | Ref. |

| spiro-OMeTAD | Spirobifluorene | 1.07 | 23.2 | 0.75 | 18.6 | nih.gov |

| EtCz-HTM | Carbazole | 1.05 | 23.1 | 0.73 | 17.8 | nih.gov |

| KZRD | Carbazole (D-A) | 1.10 | 24.18 | 0.77 | 20.40 | rsc.org |

| SGT-411 | Star-shaped Carbazole | 1.08 | 23.58 | 0.74 | 18.87 | osti.gov |

Photocatalysis and Electrocatalysis

The unique electronic properties of the this compound scaffold also make it a candidate for applications in photocatalysis, where light energy is used to drive chemical reactions.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov Their modular nature allows for the incorporation of photoactive organic molecules, like carbazole derivatives, into a robust and reusable heterogeneous photocatalyst. researchgate.netnortheastern.edu

The this compound molecule is an ideal building block for photocatalytic COFs. The bromo- and phenyl-substituents, along with the carbazole nitrogen, can act as reactive sites for polymerization reactions (e.g., Sonogashira or Buchwald-Hartwig coupling) to form the extended, porous network. unt.edu By integrating the electron-donating carbazole unit directly into the COF backbone, it is possible to create materials with efficient light-harvesting capabilities and charge-separation properties. mdpi.com Upon photoexcitation, the carbazole moiety can donate an electron, which is then transported through the COF's conjugated system to active sites where a chemical transformation, such as CO₂ reduction or hydrogen evolution, can occur. researchgate.net The defined porosity of COFs also facilitates the diffusion of substrates and products, enhancing catalytic efficiency. nih.gov

In photoredox catalysis, a photocatalyst absorbs light to reach an excited state with enhanced redox potentials, enabling it to catalyze reactions that are otherwise thermodynamically challenging. ed.ac.uk Many organic photoredox catalysts are designed with a donor-acceptor (D-A) architecture to facilitate efficient intramolecular charge transfer (ICT) upon photoexcitation.

The 9-phenyl-9H-carbazole unit is a well-established electron donor moiety used in the construction of such D-A fluorophores. mdpi.com The electron-rich carbazole core can be coupled with an electron-accepting group. Upon absorbing a photon, an electron is promoted from the donor (carbazole) part of the molecule to the acceptor part, creating a charge-separated excited state. This excited state is a more potent reducing or oxidizing agent than the ground state, allowing it to engage in single-electron transfer with a substrate to initiate a chemical reaction. For example, linear conjugated polymers incorporating carbazole as the donor and a diimine-Ru complex as the acceptor have shown significant photocatalytic activity for CO₂ reduction, with charge transfer from the carbazole to the catalyst being a key step. rsc.org

Many challenging chemical transformations involve the transfer of both a proton and an electron. Proton-Coupled Electron Transfer (PCET) is a mechanism that allows these two events to occur in a concerted or tightly coupled stepwise manner, avoiding the formation of high-energy charged intermediates. nih.govacs.org This mechanism is crucial in both natural and artificial photosynthesis.

Carbazole-based photocatalysts can potentially operate via a PCET mechanism. The nitrogen atom of the carbazole ring (N-H) can act as a proton donor. In an oxidative catalytic cycle, the photo-excited catalyst could accept an electron from a substrate while simultaneously giving up its N-H proton to a base in the solution. acs.org This concerted process lowers the activation energy for substrate oxidation compared to a stepwise pathway. Conversely, in a reductive process, the protonated radical cation of the carbazole could be reduced while accepting a proton. This PCET pathway provides a lower-energy route for generating radical intermediates from common organic functional groups, enabling a wide range of synthetic transformations under mild, light-driven conditions. nih.gov

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible electronics, such as displays, sensors, and RFID tags. nih.gov The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Carbazole derivatives are widely explored as p-type (hole-transporting) semiconductors in OFETs due to their structural rigidity and good intermolecular π-π stacking, which facilitates efficient charge transport. nbinno.com

The this compound core can be functionalized to create high-performance semiconductors for OFETs. The bromine atom allows for the extension of the π-conjugated system by coupling it with other aromatic units like thiophene (B33073) or benzene (B151609) rings. rsc.orgresearchgate.net These modifications are designed to enhance intermolecular interactions and promote ordered molecular packing in the solid state, which is essential for high charge mobility. For example, new semiconductors based on an indolo[3,2-b]carbazole (B1211750) backbone, a structure related to the carbazole core, have demonstrated hole mobilities as high as 0.22 cm²V⁻¹s⁻¹ with excellent on/off current ratios of approximately 10⁵. rsc.org

The table below showcases the performance of several OFETs based on carbazole-derived organic semiconductors.

| Semiconductor | Core Structure | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Ref. |

| IC-Derivative-1 | Indolo[3,2-b]carbazole | 0.22 | ~10⁵ | rsc.org |

| C12CzT2 | Carbazole-bithiophene | 0.12 | >10⁶ | researchgate.net |

| C6CzT2 | Carbazole-bithiophene | 1.8 x 10⁻³ | >10⁵ | researchgate.net |

| Polymer P1 | Carbazole-Fluorene | 1.1 x 10⁻³ | ~10⁵ | nih.gov |

Sensor Technologies

The inherent fluorescence of the carbazole scaffold makes it an excellent platform for the development of chemical sensors. The principle often relies on the modulation of the fluorescence signal (either enhancement or quenching) upon interaction with a specific analyte.

Derivatives of this compound can be designed as chemosensors by introducing a receptor unit that can selectively bind to a target ion or molecule. The bromine position is a convenient handle for attaching such a receptor. For example, a carbazole derivative was synthesized to act as a highly selective fluorescent sensor for copper (Cu²⁺) ions in aqueous solutions. researchgate.net In this system, the carbazole unit acts as the fluorophore, while an attached hydrazide group serves as the receptor for Cu²⁺. Upon binding of Cu²⁺ to the receptor, the fluorescence of the carbazole unit is quenched. This change in fluorescence intensity can be correlated to the concentration of the Cu²⁺ ions, allowing for sensitive and selective detection. The high quantum yield and photostability associated with the carbazole core contribute to the development of robust and reliable sensors.

Mechanistic Insights and Structure Function Relationship Studies

Elucidation of Reaction Mechanisms in Synthesis and Functionalization

The synthesis of 3-bromo-6-phenyl-9H-carbazole and its subsequent functionalization involve a series of well-established yet nuanced reaction mechanisms. The construction of the core carbazole (B46965) skeleton can be achieved through various synthetic routes, including transition-metal-catalyzed C-H activation and annulation strategies. nih.gov

A common and versatile method for the synthesis of the 3-bromo-9-phenyl-9H-carbazole isomer involves a two-step process. The first step is the regioselective bromination of the carbazole core. This is typically achieved through an electrophilic aromatic substitution reaction using a brominating agent such as N-bromosuccinimide (NBS). The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the electron-rich carbazole ring. The regioselectivity is influenced by the directing effects of the nitrogen atom and the fused benzene (B151609) rings. The second step involves the N-arylation of the 3-bromocarbazole intermediate with a phenylating agent, often through a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination. The Ullmann reaction, for instance, involves the reaction of 3-bromocarbazole with bromobenzene (B47551) in the presence of a copper catalyst and a base. chemicalbook.com The mechanism is thought to proceed through an oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the carbazole nitrogen and subsequent reductive elimination to form the N-phenyl bond.

Functionalization of the this compound scaffold often targets the bromine atom for further modifications through cross-coupling reactions. The Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (B83602), represents a key functionalization pathway. researchgate.net The mechanism of the Hirao reaction on a related compound, 3-bromo-9-phenyl-9H-carbazole, involves the oxidative addition of the aryl bromide to a low-valent palladium(0) species to form a palladium(II) intermediate. This is followed by coordination of the dialkyl phosphite and subsequent migratory insertion and reductive elimination to yield the phosphonylated carbazole derivative. researchgate.net C-H activation is another powerful tool for the functionalization of carbazoles, allowing for the direct introduction of various functional groups at specific positions, often guided by a directing group. chim.it

Interplay of Structural Features and Electronic Behavior

Influence of Substituent Position on Electronic Delocalization

The positions of the bromo and phenyl substituents on the carbazole framework have a profound impact on the electronic delocalization within the molecule. The carbazole nucleus itself is an electron-rich aromatic system. The introduction of a phenyl group at the 6-position extends the π-conjugation of the system, which generally leads to a red-shift in the absorption and emission spectra compared to the parent carbazole. nih.gov The bromine atom at the 3-position, being an electron-withdrawing group through inductive effects but also a weak π-donor through its lone pairs, can further modulate the electronic properties.

The substitution pattern in 3,6-disubstituted carbazoles significantly influences their electronic behavior. In asymmetrically substituted carbazoles, the interplay between electron-donating and electron-withdrawing groups can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. The positioning of these substituents dictates the strength of the ICT character and, consequently, the photophysical properties. For instance, placing a donor and an acceptor at the 3 and 6 positions, respectively, can create a strong push-pull system, enhancing the ICT nature of the molecule.

Impact of Non-Planarity on Optoelectronic Properties

The planarity of the carbazole system is a critical factor influencing its optoelectronic properties. The carbazole ring system itself is largely planar. However, the attachment of a phenyl group at the 9-position can introduce a degree of non-planarity due to steric hindrance between the phenyl ring and the carbazole core. This torsional angle, or dihedral angle, between the carbazole and phenyl planes affects the extent of electronic communication between the two moieties.

In related N-substituted carbazole derivatives, crystal structure analyses have shown that the dihedral angles between the carbazole plane and the N-substituent can vary significantly. nih.gov A larger dihedral angle generally leads to reduced electronic coupling, which can result in blue-shifted absorption and emission spectra and can influence the efficiency of charge transport in organic electronic devices. Conversely, a more planar conformation allows for greater delocalization of the π-electrons across the entire molecule, which can enhance charge mobility and shift the emission to longer wavelengths. The dynamic nature of this non-planarity, especially in the excited state, can also play a crucial role in the photophysical behavior of the molecule. nih.gov

Photophysical Process Investigations

The photophysical properties of this compound are governed by the dynamics of its excited states and the potential for charge transfer processes.

Excited State Dynamics

Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent relaxation pathways determine its photophysical characteristics, such as fluorescence quantum yield and lifetime. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to probe the dynamics of these excited states. dntb.gov.uamdpi.com

For carbazole and its derivatives, the initial photoexcitation typically populates a higher singlet excited state (Sn), which then rapidly decays to the first excited singlet state (S1) through internal conversion. The S1 state is responsible for fluorescence emission. The lifetime of the S1 state is a key parameter that is influenced by both radiative (fluorescence) and non-radiative decay pathways. Non-radiative pathways can include intersystem crossing to the triplet state (T1) and internal conversion back to the ground state. In some carbazole derivatives, the formation of excimers (excited dimers) can also be a competing deactivation pathway, particularly at high concentrations or in the solid state. nih.gov The presence of the heavy bromine atom in this compound can potentially enhance the rate of intersystem crossing to the triplet state through the heavy-atom effect, which could influence its phosphorescence properties.

Charge Transfer Mechanisms

The occurrence of ICT is often evidenced by a large Stokes shift in the emission spectrum and a strong dependence of the emission wavelength on the polarity of the solvent (solvatochromism). In a study of related 9-phenyl-9H-carbazole derivatives, the emission properties were found to be highly dependent on the electronic nature of substituents on the 9-phenyl ring, indicating a significant ICT character in the excited state. nih.gov The efficiency of the radiative decay from the ICT state is influenced by the degree of charge separation and the geometric relaxation in the excited state. Understanding and controlling these charge transfer mechanisms are crucial for the design of efficient materials for optoelectronic applications such as organic light-emitting diodes (OLEDs).

Degradation Pathways in Device Applications

The operational stability of organic light-emitting diodes (OLEDs) is intrinsically linked to the chemical and morphological stability of the organic materials employed. For host materials like this compound, which are subjected to electrical, thermal, and photo-oxidative stress during device operation, understanding the degradation pathways is crucial for improving device lifetime and performance. While direct, detailed studies on the degradation of this compound are not extensively documented, insights can be drawn from research on related carbazole derivatives used in OLEDs.

The degradation of carbazole-based materials in OLEDs is a multifaceted issue, often involving a combination of intrinsic and extrinsic factors. Intrinsic degradation arises from the inherent chemical instability of the molecules under operational stress, such as high-energy excitons and polarons. Extrinsic degradation is caused by external factors like the ingress of moisture and oxygen into the device.

Key Degradation Mechanisms:

Several potential degradation pathways for this compound within an OLED can be postulated based on the known chemistry of carbazole derivatives:

Exciton-Induced Degradation: In phosphorescent OLEDs, the high triplet energies required for blue emission can approach the bond dissociation energies of the host material. nih.gov This can lead to the cleavage of weaker chemical bonds within the this compound molecule. Triplet-polaron annihilation, an interaction between a triplet exciton (B1674681) and a polaron (a charge carrier coupled with a local lattice distortion), can also provide sufficient energy to induce chemical reactions and degradation. researchgate.net

Electrochemical Degradation: The formation of radical cations and anions of the host material during charge injection and transport can lead to irreversible chemical changes. acs.org For carbazole derivatives, the stability of these charged species is critical. If the radical ions are not sufficiently stable, they can undergo further reactions, such as dimerization or reaction with other device components, leading to the formation of species that act as luminescence quenchers. nih.gov The presence of substituents on the carbazole core can significantly influence the stability of these radical ions. researchgate.net

Photo-oxidation: Although OLEDs are encapsulated, the ingress of trace amounts of oxygen and moisture is a significant factor in long-term degradation. nih.gov In the presence of light and excited states of the organic materials, reactive oxygen species can be generated, which can then attack the electron-rich carbazole moiety or the phenyl substituent. Brominated aromatic compounds can also be susceptible to photochemical reactions.

Potential Degradation Products:

Based on the degradation mechanisms of similar carbazole compounds, several types of degradation products could be formed from this compound:

| Potential Degradation Product Type | Plausible Formation Pathway | Impact on Device Performance |

| Carbazole-Carbazole Dimers | Electrochemical oxidation leading to radical cation formation and subsequent dimerization. | Formation of aggregates that can act as exciton traps and quenching sites, leading to reduced efficiency and changes in the emission spectrum. acs.org |

| Debrominated Species | Photochemical or exciton-induced cleavage of the Carbon-Bromine bond. | Alteration of the electronic properties of the host material, potentially leading to changes in charge transport and energy levels. |

| Oxidized Carbazole Species (e.g., Carbazones) | Reaction with photo-generated singlet oxygen or other reactive oxygen species. | Introduction of deep traps for charge carriers, leading to increased operating voltage and reduced luminance efficiency. |

| Fragmented Phenyl or Carbazole Rings | High-energy exciton or polaron-induced bond cleavage. | Creation of non-emissive defects and charge trapping centers within the emissive layer, severely impacting device lifetime. |

It is important to note that the phenyl substitution at the 6-position and the bromo-substitution at the 3-position of the carbazole core in this compound will influence its degradation profile compared to unsubstituted carbazole or other derivatives. The phenyl group may affect the planarity and aggregation properties of the molecule, while the bromine atom can influence the electronic properties and provide a potential site for photochemical reactions. nih.gov

Further detailed experimental and computational studies are necessary to fully elucidate the specific degradation pathways and products for this compound in OLED applications. Such studies would enable the rational design of more robust and stable host materials for next-generation displays and lighting.

Future Research Directions and Emerging Paradigms for 3 Bromo 6 Phenyl 9h Carbazole Based Systems

Integration into Multifunctional Materials

The unique architecture of 3-bromo-6-phenyl-9H-carbazole makes it a prime candidate for integration into multifunctional materials, where a single component can perform multiple roles, such as charge transport and light emission.

Organic Light-Emitting Diodes (OLEDs): Carbazole (B46965) derivatives are widely used in OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels, which are crucial for hosting phosphorescent emitters. oled-intermediates.comnih.gov The this compound framework can be functionalized via the bromine atom using cross-coupling reactions to build larger, more complex structures. These structures could serve as host materials, charge-transporting layers, or even as the emissive core in blue-emitting OLEDs, a key area of development in display technology. nih.govresearchgate.netmagtech.com.cn Research could focus on synthesizing polymers or dendrimers from this monomer to enhance film-forming properties and device stability. mdpi.com The multifunctional nature of such carbazole derivatives simplifies device architecture and can reduce manufacturing costs. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs): In OPVs, carbazole units act as effective electron-donor components. oled-intermediates.com The this compound unit could be polymerized or used as a building block for small-molecule donors. The bromine site allows for the introduction of various acceptor moieties, enabling precise tuning of the frontier molecular orbital levels (HOMO/LUMO) to optimize the power conversion efficiency of solar cells.

Sensors and Electrochromic Devices: The electronic properties of the carbazole ring are sensitive to its chemical environment. Polymers derived from this compound could exhibit changes in their optical and electrical properties upon exposure to specific analytes, forming the basis for chemical sensors. The stable redox states of polycarbazoles also make them suitable for electrochromic applications, where the material changes color in response to an applied voltage. mdpi.com

Table 1: Performance of Selected Carbazole-Based Host Materials in OLEDs

| Host Material | Dopant | Max. External Quantum Efficiency (EQE) | Device Application |

|---|---|---|---|

| CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) | Ir(ppy)₃ | ~20% | Green PHOLED |

| mCP (1,3-Bis(N-carbazolyl)benzene) | FIrpic | >25% | Blue PHOLED |

| Cz4FS-based device | Single emitter | 4.2% | Fluorescent OLED |

| Cz4FS-based device | Exciplex acceptor | 5.3% | Exciplex OLED |

This table presents data for well-established carbazole hosts to provide a benchmark for the potential performance of new derivatives like this compound. researchgate.netacs.org

Exploration of Novel Catalytic Applications

While carbazoles are known for their role in materials science, their potential in catalysis, particularly photocatalysis, is a rapidly growing field of interest.

The extended π-conjugated system of the this compound core suggests it could absorb light in the visible spectrum and act as a metal-free organic photocatalyst. unimib.it Upon photoexcitation, the molecule could engage in electron or energy transfer processes to activate substrates in chemical reactions. Research has shown that carbazole-based dyes can act as efficient photosensitizers for photocatalytic hydrogen generation. unimib.it Furthermore, carbazole-based conjugated microporous polymers (CMPs) have demonstrated promising results in the selective photocatalytic oxidation of alcohols. nih.gov

Future work could involve:

Functionalization for Enhanced Activity: The bromine atom on the this compound scaffold can be replaced with other functional groups to tune the catalyst's redox potentials and optical properties. For example, introducing an electron-accepting group like dicyanovinyl can enhance the photocatalytic activity. rsc.org

Heterogenization: Grafting the molecule onto solid supports or incorporating it into polymer backbones could lead to robust, recyclable heterogeneous catalysts, aligning with the principles of green chemistry.

Application in Organic Synthesis: Exploring the use of this compound derivatives to catalyze a range of organic transformations, such as C-H functionalization, atom transfer radical polymerization (ATRP), and cycloaddition reactions, under visible light irradiation.

Advanced Computational Design and Machine Learning for Material Discovery